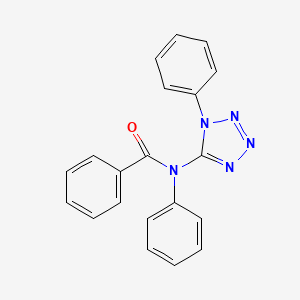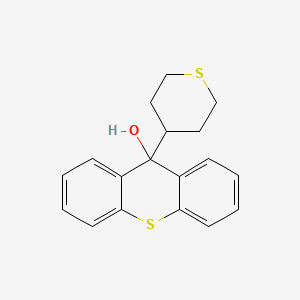
9-(Thian-4-YL)-9H-thioxanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Thian-4-YL)-9H-thioxanthen-9-OL is an organosulfur compound that features a thioxanthene core structure with a thian-4-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Thian-4-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthene with a thian-4-yl derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where thioxanthene is reacted with a thian-4-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(Thian-4-YL)-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thian-4-yl group or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thioxanthene derivatives.
Substitution: Various substituted thioxanthenes and thian-4-yl derivatives.
Aplicaciones Científicas De Investigación
9-(Thian-4-YL)-9H-thioxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-(Thian-4-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene: The parent compound of 9-(Thian-4-YL)-9H-thioxanthen-9-OL, used in various chemical and pharmaceutical applications.
Thian-4-yl derivatives: Compounds with similar thian-4-yl groups, used in organic synthesis and material science.
Uniqueness
This compound is unique due to the combination of the thioxanthene core and the thian-4-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116196-78-2 |
|---|---|
Fórmula molecular |
C18H18OS2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
9-(thian-4-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C18H18OS2/c19-18(13-9-11-20-12-10-13)14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-8,13,19H,9-12H2 |
Clave InChI |
QWSUTCANMJIWBC-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
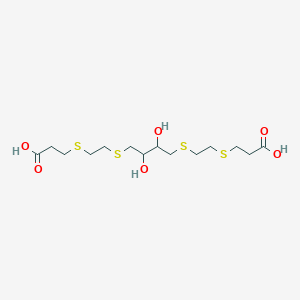


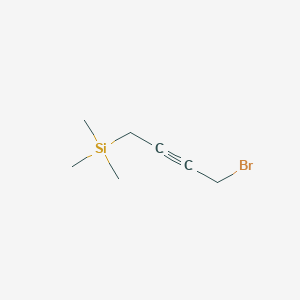
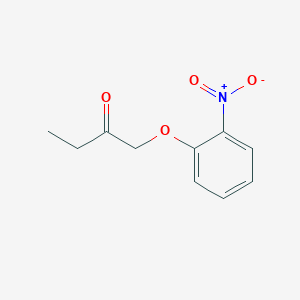
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
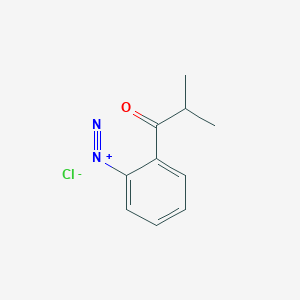

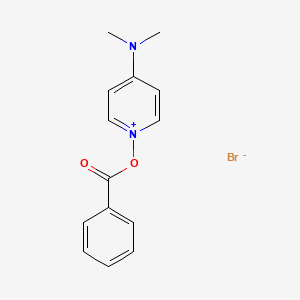

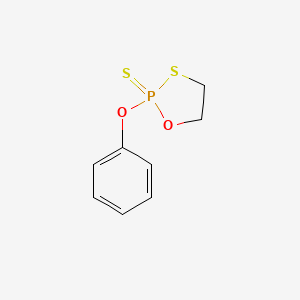
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
